molecular formula C8H18N4O6 B12000836 Oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide)

Oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide)

Cat. No.: B12000836
M. Wt: 266.25 g/mol
InChI Key: AFMUVACRANNRAK-UHFFFAOYSA-N
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Description

Oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) is a complex organic compound known for its unique chemical structure and properties. This compound features two hydrazide groups attached to an oxalic acid backbone, with each hydrazide group further substituted with a 2-(2-hydroxy-1-(hydroxymethyl)ethyl) moiety. The presence of multiple hydroxyl and hydrazide groups makes this compound highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) typically involves the following steps:

    Formation of Hydrazide Intermediate: The initial step involves the reaction of oxalic acid with hydrazine hydrate to form oxalic acid dihydrazide.

    Substitution Reaction: The oxalic acid dihydrazide is then reacted with 2-(2-hydroxy-1-(hydroxymethyl)ethyl) chloride under basic conditions to introduce the hydroxyethyl groups.

The reaction conditions generally include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the substitution reaction.

    Solvent: Polar solvents like ethanol or methanol to dissolve the reactants and products.

    Catalyst: Basic catalysts such as sodium hydroxide to promote the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the hydrazide groups, converting them into amines.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halides, alkoxides.

Scientific Research Applications

Chemistry

In chemistry, oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) is used as a ligand in coordination chemistry. Its multiple donor sites allow it to form stable complexes with various metal ions, which are studied for their catalytic and electronic properties.

Biology

In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions in biological systems, which is useful in studying metal ion transport and storage in cells.

Medicine

In medicine, oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) is explored for its potential therapeutic applications. Its ability to chelate metal ions makes it a candidate for treating metal poisoning and related disorders.

Industry

Industrially, this compound is used in the synthesis of advanced materials, including polymers and resins. Its reactivity allows it to be incorporated into various chemical frameworks, enhancing the properties of the final products.

Mechanism of Action

The mechanism of action of oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) involves its ability to form stable complexes with metal ions. The hydrazide and hydroxyl groups act as donor sites, coordinating with metal ions to form chelates. This chelation process can disrupt metal ion homeostasis in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Oxalic acid dihydrazide: Lacks the hydroxyethyl substitution, making it less reactive.

    Malonic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide): Similar structure but with a malonic acid backbone, leading to different reactivity and properties.

    Succinic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide): Another similar compound with a succinic acid backbone.

Uniqueness

Oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) is unique due to its specific combination of functional groups. The presence of both hydrazide and hydroxyethyl groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H18N4O6

Molecular Weight

266.25 g/mol

IUPAC Name

1-N',2-N'-bis(1,3-dihydroxypropan-2-yl)ethanedihydrazide

InChI

InChI=1S/C8H18N4O6/c13-1-5(2-14)9-11-7(17)8(18)12-10-6(3-15)4-16/h5-6,9-10,13-16H,1-4H2,(H,11,17)(H,12,18)

InChI Key

AFMUVACRANNRAK-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)NNC(=O)C(=O)NNC(CO)CO)O

Origin of Product

United States

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